molecular formula C16H13F2NO2 B5873676 N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide

N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide

Cat. No.: B5873676
M. Wt: 289.28 g/mol
InChI Key: XXZJYVZOQJFWJJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide is an organic compound that features two fluorophenyl groups and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide typically involves the following steps:

    Formation of the butanamide backbone: This can be achieved through the reaction of a suitable butanoic acid derivative with an amine.

    Introduction of fluorophenyl groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated benzene derivative reacts with the butanamide backbone under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl groups can participate in substitution reactions, where the fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl groups can enhance binding affinity and specificity, while the butanamide backbone provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanamide: Similar structure but with chlorine atoms instead of fluorine.

    N-(2-bromophenyl)-4-(4-bromophenyl)-4-oxobutanamide: Bromine atoms replace the fluorine atoms.

    N-(2-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide: Methyl groups instead of fluorine atoms.

Uniqueness

N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide is unique due to the presence of fluorine atoms, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO2/c17-12-7-5-11(6-8-12)15(20)9-10-16(21)19-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZJYVZOQJFWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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